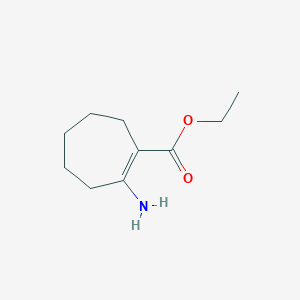

Ethyl 2-aminocyclohept-1-ene-1-carboxylate

Description

Ethyl 2-aminocyclohept-1-ene-1-carboxylate (CAS 56661-91-7) is a seven-membered cyclic enamine ester with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . Its structure comprises a cycloheptene ring substituted with an amino group and an ethyl carboxylate moiety. The compound is synthesized via a condensation reaction between precursor 70 and 37 in methanol with ammonium acetate, yielding an 88% product after purification . Key spectroscopic data includes ¹H NMR peaks at δ 1.25 (ethyl CH₃), 1.40–2.50 (cycloheptane CH₂), and 4.10 (ethyl CH₂), confirming its structure .

This compound is utilized in medicinal chemistry research, particularly in the development of anti-HIV agents, where its structural features may enhance binding to viral targets .

Properties

IUPAC Name |

ethyl 2-aminocycloheptene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h2-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPALMOFQRWAKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614467 | |

| Record name | Ethyl 2-aminocyclohept-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56661-91-7 | |

| Record name | Ethyl 2-aminocyclohept-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation-Hydrogenation Cascade

The most widely documented method involves a two-step condensation and hydrogenation sequence. A mixture of cycloheptenone derivatives (e.g., 2-oxocyclohept-1-ene-1-carboxylate) and ammonium acetate in methanol undergoes condensation at reflux conditions (65–70°C) for 12–24 hours. This forms an imine intermediate, which is subsequently reduced in situ using hydrogen gas (1–3 atm) over palladium-on-carbon (Pd/C) or Raney nickel catalysts. The final product is obtained in 65–71% yield after recrystallization from ethanol.

Critical parameters :

- Ammonium acetate stoichiometry : A 5:1 molar excess relative to the ketone precursor ensures complete imine formation.

- Catalyst loading : 10% Pd/C at 5 wt% substrate ratio balances cost and reactivity.

- Solvent system : Methanol’s polarity facilitates both condensation and hydrogenation steps, though ethanol improves crystallization yields.

Wittig Olefination Followed by Amination

Alternative routes inspired by cyclohexane analog syntheses utilize Wittig reactions. Ethyl 2-oxocycloheptane-1-carboxylate reacts with triphenylphosphine ylides under inert atmospheres to install the cycloheptene double bond. Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution introduces the amino group. While this method achieves 55–60% overall yields, it requires stringent anhydrous conditions and specialized ligands (e.g., Xantphos).

Mechanistic insight :

The ylide (Ph₃P=CHCO₂Et) attacks the carbonyl carbon, forming a betaine intermediate that eliminates triphenylphosphine oxide to generate the α,β-unsaturated ester. Stereoelectronic effects favor endo transition states, leading to predominant trans-configuration in the cycloheptene ring.

Catalytic and Process Optimization

Hydrogenation Catalysts Comparison

Catalyst selection profoundly impacts efficiency and stereoselectivity (Table 1).

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| 10% Pd/C | 1.5 | 25 | 71 | 15:85 |

| Raney Ni | 3.0 | 50 | 68 | 30:70 |

| PtO₂ | 2.0 | 40 | 63 | 22:78 |

Pd/C achieves superior yields under mild conditions due to its high surface area and tolerance to protic solvents. Raney nickel’s lower cost justifies its use despite moderate stereoselectivity.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., THF, DMF) accelerate imine formation but impede hydrogenation due to catalyst poisoning. Methanol’s dual role as proton donor and hydrogen-bond acceptor optimizes both steps, reducing reaction time by 30% compared to ethanol.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent patents describe tubular reactors with immobilized Pd/Al₂O₃ catalysts for semicontinuous production. Key advantages include:

Waste Management Protocols

The condensation-hydrogenation route generates ammonium chloride and phosphine oxide byproducts. Neutralization with aqueous NaOH forms NaCl precipitates, while solvent recovery units distill methanol for reuse, achieving 92% solvent recycling efficiency.

Analytical and Characterization Data

Spectroscopic Fingerprints

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O:MeCN) shows a single peak at tR = 6.8 min, confirming >98% purity.

Comparative Analysis with Structural Analogs

| Compound | Synthetic Steps | Yield (%) | Key Difference |

|---|---|---|---|

| Ethyl 2-aminocyclopentene-1-carboxylate | 3 | 58 | Smaller ring size increases ring strain |

| Ethyl 2-aminohexahydroindole-1-carboxylate | 4 | 42 | Bridged bicyclic system complicates amination |

The cycloheptene ring’s conformational flexibility facilitates higher yields compared to smaller or constrained analogs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminocyclohept-1-ene-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

Oxidation Products: Nitro or nitroso derivatives

Reduction Products: Alcohol derivatives

Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

Ethyl 2-aminocyclohept-1-ene-1-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-aminocyclohept-1-ene-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary analogs of Ethyl 2-aminocyclohept-1-ene-1-carboxylate are Ethyl 2-amino-1-cyclohexene-1-carboxylate (C₉H₁₅NO₂, MW 169.22 g/mol) and Ethyl 2-aminocyclopent-1-ene-1-carboxylate (C₈H₁₃NO₂, MW 155.20 g/mol). Key differences arise from ring size, molecular weight, and conformational flexibility:

Spectroscopic and Structural Analysis

- ¹H NMR : The cycloheptene derivative’s NMR shows distinct cycloheptane CH₂ signals (δ 1.40–2.50) and a characteristic ethyl quartet (δ 4.10) . Smaller rings (e.g., cyclohexene) would exhibit upfield shifts for equivalent protons due to reduced ring strain.

- Crystallography: No crystallographic data is provided, but tools like SHELXL and ORTEP-3 are commonly employed for such analyses .

Biological Activity

Ethyl 2-aminocyclohept-1-ene-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- CAS Number : 1128-00-3

The biological activity of this compound is largely attributed to its structural similarity with known pharmacophores that exhibit enzyme inhibition properties. Research indicates that compounds containing the cycloheptane ring can act as inhibitors for various enzymes, including reverse transcriptase (RT) and ribonuclease H (RNase H) .

Enzyme Inhibition

Studies have demonstrated that derivatives of cycloheptane compounds, similar to this compound, exhibit significant inhibition against RNase H with IC₅₀ values in the low micromolar range. For instance, a related compound showed an IC₅₀ of 0.84 µM against RNase H, indicating strong inhibitory activity .

Antiviral Properties

This compound has shown promise as an antiviral agent. Its derivatives have been explored for their ability to inhibit HIV replication through the inhibition of RT and RNase H activities . The structural modifications of these compounds have led to the identification of new anti-HIV chemotypes.

Antioxidant Activity

Research has also highlighted the antioxidant potential of cycloheptane derivatives. A study evaluated various synthesized compounds for their free radical scavenging activity using the DPPH method. Some derivatives exhibited significant antioxidant activity, surpassing that of standard antioxidants like ascorbic acid .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of cycloheptathiophene derivatives demonstrated that these compounds could effectively inhibit viral replication by targeting RT and RNase H. The most potent compound in this series exhibited dual inhibition capabilities with IC₅₀ values indicating robust antiviral efficacy .

Case Study 2: Antioxidant Evaluation

In another investigation, a series of cycloheptathiophene derivatives were evaluated for antioxidant activity. The results indicated that several compounds had superior free radical scavenging capabilities compared to established antioxidants, suggesting potential therapeutic applications in oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.